molecular formula C21H27N5O8S B2708786 1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate CAS No. 1351617-59-8

1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate

Cat. No. B2708786
CAS RN: 1351617-59-8
M. Wt: 509.53
InChI Key: RKODHKOHZSGARR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

a. Antimicrobial Activity: Imidazole-containing compounds exhibit antibacterial, antifungal, and antiviral properties. Researchers have explored their potential as novel antimicrobial agents . Further investigations into the specific mechanisms of action and structure-activity relationships could lead to the development of new antibiotics.

b. Anti-Inflammatory Agents: Certain imidazole derivatives demonstrate anti-inflammatory effects. These compounds may modulate immune responses and reduce inflammation in various disease conditions . Investigating their efficacy and safety profiles is crucial for potential therapeutic use.

c. Anticancer Agents: Imidazole-based compounds have shown promise as antitumor agents. Researchers have studied their effects on cancer cell lines and animal models. The compound’s cytotoxicity, selectivity, and potential targets warrant further exploration .

d. Antidiabetic Properties: Some imidazole derivatives exhibit antidiabetic activity by influencing glucose metabolism or insulin signaling pathways. Investigating their effects on glucose homeostasis and insulin sensitivity is essential .

e. Other Pharmacological Activities: Imidazole-containing compounds have been investigated for their antiallergic, antipyretic, and antioxidant properties. These diverse activities make them attractive candidates for drug development .

Molecular Modeling and Computational Chemistry

Researchers use molecular modeling studies to understand the interactions between this compound and biological targets. Computational approaches help predict binding affinities, optimize structures, and guide drug design .

Chemical Synthesis and Derivatives

Various synthetic routes exist for imidazole derivatives. Researchers have explored methods to synthesize related compounds, including 4-(1H-benzo[d]imidazol-2-yl)aniline. These synthetic pathways contribute to the availability of diverse derivatives for biological testing .

Quorum Sensing Inhibition

Recent work has focused on inhibiting bacterial quorum sensing (QS) systems using small molecules. QS plays a crucial role in bacterial communication and virulence. The compound’s structural features may allow it to interfere with QS pathways, potentially impacting bacterial behavior and biofilm formation .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved therapeutic properties.

properties

IUPAC Name

1-[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S.C2H2O4/c25-18-6-3-7-19(26)24(18)12-13-29(27,28)23-10-8-22(9-11-23)14-17-20-15-4-1-2-5-16(15)21-17;3-1(4)2(5)6/h1-2,4-5H,3,6-14H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODHKOHZSGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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